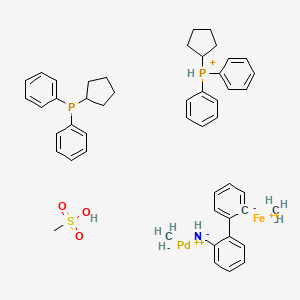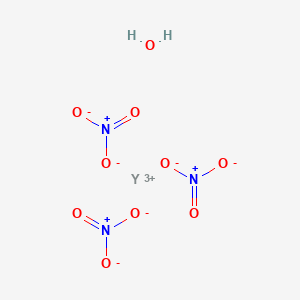
DPPF Palladacycle Gen. 3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
DPPF Palladacycle Gen. 3, also known as 1,1’-bis(diphenylphosphino)ferrocene palladacycle, is a complex organometallic compound. It is widely used as a catalyst in various chemical reactions, particularly in cross-coupling reactions. The compound has the molecular formula C47H41FeNO3P2PdS and a molecular weight of 924.11 g/mol . It appears as a yellow powder and is sensitive to air, requiring storage in a dark place .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of DPPF Palladacycle Gen. 3 typically involves the reaction of 1,1’-bis(diphenylphosphino)ferrocene with palladium acetate in the presence of a base. The reaction is carried out under an inert atmosphere to prevent oxidation. The product is then purified by recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to ensure consistent quality and yield. The compound is then packaged under inert conditions to maintain its stability .
Analyse Des Réactions Chimiques
Types of Reactions
DPPF Palladacycle Gen. 3 is known for its versatility in catalyzing various types of reactions, including:
Cross-Coupling Reactions: It is highly effective in Suzuki, Heck, and Negishi cross-coupling reactions.
C-H Activation: The compound can activate C-H bonds, facilitating the formation of new carbon-carbon bonds.
Substitution Reactions: It can catalyze substitution reactions, particularly in the formation of carbon-heteroatom bonds.
Common Reagents and Conditions
Common reagents used in reactions with this compound include aryl halides, boronic acids, and Grignard reagents. The reactions are typically carried out in organic solvents such as toluene or dimethylformamide, under mild to moderate temperatures .
Major Products Formed
The major products formed from reactions catalyzed by DPPF Palladacycle Gen. 3 include biaryl compounds, substituted alkenes, and various heterocycles .
Applications De Recherche Scientifique
DPPF Palladacycle Gen. 3 has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of DPPF Palladacycle Gen. 3 involves the formation of a palladium complex with the substrate. This complex undergoes oxidative addition, transmetalation, and reductive elimination steps to form the desired product. The compound operates through both Pd(II)/Pd(IV) and Pd(0)/Pd(II) catalytic cycles, depending on the reaction conditions .
Comparaison Avec Des Composés Similaires
Similar Compounds
BrettPhos Palladacycle: Another palladacycle used in cross-coupling reactions.
Herrmann-Beller Palladacycle: Known for its high activity in catalytic C-C bond formation.
CPhos Palladacycle: Used in selective cross-coupling reactions.
Uniqueness
DPPF Palladacycle Gen. 3 is unique due to its high stability and efficiency in catalyzing a wide range of reactions. Its ability to operate under mild conditions and its compatibility with various substrates make it a valuable tool in synthetic chemistry .
Propriétés
Formule moléculaire |
C49H58FeNO3P2PdS+ |
|---|---|
Poids moléculaire |
965.3 g/mol |
Nom IUPAC |
carbanide;cyclopentyl(diphenyl)phosphane;cyclopentyl(diphenyl)phosphanium;iron(2+);methanesulfonic acid;palladium(2+);(2-phenylphenyl)azanide |
InChI |
InChI=1S/2C17H19P.C12H9N.CH4O3S.2CH3.Fe.Pd/c2*1-3-9-15(10-4-1)18(17-13-7-8-14-17)16-11-5-2-6-12-16;13-12-9-5-4-8-11(12)10-6-2-1-3-7-10;1-5(2,3)4;;;;/h2*1-6,9-12,17H,7-8,13-14H2;1-6,8-9,13H;1H3,(H,2,3,4);2*1H3;;/q;;-2;;2*-1;2*+2/p+1 |
Clé InChI |
RUYOWFBBOFRQIO-UHFFFAOYSA-O |
SMILES canonique |
[CH3-].[CH3-].CS(=O)(=O)O.C1CCC(C1)[PH+](C2=CC=CC=C2)C3=CC=CC=C3.C1CCC(C1)P(C2=CC=CC=C2)C3=CC=CC=C3.C1=CC=C([C-]=C1)C2=CC=CC=C2[NH-].[Fe+2].[Pd+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[[1-(2-aminoacetyl)-2-methylpyrrolidine-2-carbonyl]amino]pentanedioic acid](/img/structure/B13387488.png)
![Tetrahydro-4-(5-hydroxypentyl)-1H-thieno[3,4-d]imidazol-2(3H)-one](/img/structure/B13387493.png)
![2,5-diamino-6-[5-(6-aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]hexanoic acid](/img/structure/B13387499.png)

![Pyridine, 2-[4,5-dihydro-4-(1-methylethyl)-2-oxazolyl]-, (S)-](/img/structure/B13387522.png)
![7-[4-(4-fluorophenyl)-6-(1-methylethyl)-2-(N-methyl-N-methylsulfonyl-amino)-pyrimidin-5-yl]-3,5-dihydroxy-hept-6-enoic acid ethyl ester](/img/structure/B13387525.png)
![N-[1-[5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxyoxolan-2-yl]-5-bromo-2-oxopyrimidin-4-yl]benzamide](/img/structure/B13387529.png)

![N-[(1R,2R)-2-Amino-1,2-diphenylethyl]-N'-[(R)-1-(1-naphthalenyl)ethyl]thiourea](/img/structure/B13387558.png)
![3-[3,5-Bis(trifluoromethyl)anilino]-4-[[2-(dimethylamino)-1,2-diphenylethyl]amino]cyclobut-3-ene-1,2-dione](/img/structure/B13387565.png)
![4-[(2S)-pyrrolidin-2-yl]benzonitrile;hydrochloride](/img/structure/B13387567.png)

![Sodium;6-[[3-(2,6-dichlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]amino]-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylate;hydrate](/img/structure/B13387579.png)
